Cas no 2228701-66-2 (2,2-dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol)
2,2-dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2,2-dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol
- 2228701-66-2
- EN300-1863791
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- Inchi: 1S/C14H18N2O/c1-14(2,11-17)8-12-9-15-16(10-12)13-6-4-3-5-7-13/h3-7,9-10,17H,8,11H2,1-2H3
- InChI Key: JCWAJKOSZLTZTM-UHFFFAOYSA-N
- SMILES: OCC(C)(C)CC1C=NN(C2C=CC=CC=2)C=1
Computed Properties
- Exact Mass: 230.141913202g/mol
- Monoisotopic Mass: 230.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 38Ų
2,2-dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1863791-1g |
2,2-dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol |
2228701-66-2 | 1g |
$1129.0 | 2023-09-18 | ||
| Enamine | EN300-1863791-5g |
2,2-dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol |
2228701-66-2 | 5g |
$3273.0 | 2023-09-18 | ||
| Enamine | EN300-1863791-10g |
2,2-dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol |
2228701-66-2 | 10g |
$4852.0 | 2023-09-18 | ||
| Enamine | EN300-1863791-0.05g |
2,2-dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol |
2228701-66-2 | 0.05g |
$948.0 | 2023-09-18 | ||
| Enamine | EN300-1863791-0.1g |
2,2-dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol |
2228701-66-2 | 0.1g |
$993.0 | 2023-09-18 | ||
| Enamine | EN300-1863791-0.25g |
2,2-dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol |
2228701-66-2 | 0.25g |
$1038.0 | 2023-09-18 | ||
| Enamine | EN300-1863791-0.5g |
2,2-dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol |
2228701-66-2 | 0.5g |
$1084.0 | 2023-09-18 | ||
| Enamine | EN300-1863791-1.0g |
2,2-dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol |
2228701-66-2 | 1g |
$1256.0 | 2023-06-03 | ||
| Enamine | EN300-1863791-2.5g |
2,2-dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol |
2228701-66-2 | 2.5g |
$2211.0 | 2023-09-18 | ||
| Enamine | EN300-1863791-5.0g |
2,2-dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol |
2228701-66-2 | 5g |
$3645.0 | 2023-06-03 |
2,2-dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 2,2-dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol
2,2-Dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol
The compound 2,2-dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol (CAS No. 2228701-66-2) is a versatile organic molecule with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The pyrazole moiety is known for its stability and ability to form hydrogen bonds, making it a valuable component in various chemical and biological applications.
Recent studies have highlighted the potential of 2,2-dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol as a precursor for the synthesis of bioactive compounds. Its structure allows for easy functionalization, enabling researchers to explore its applications in drug discovery. For instance, the pyrazole ring can be modified to introduce substituents that enhance the molecule's bioavailability or target specific biological pathways.
The synthesis of this compound typically involves a multi-step process, often starting with the preparation of the pyrazole core. One common approach is the condensation of an aldehyde with an amine in the presence of a suitable catalyst. This step is crucial as it determines the stability and reactivity of the pyrazole ring. Subsequent steps involve alkylation or acylation to introduce the desired substituents, such as the dimethyl group and the phenyl group, which are integral to the compound's structure.
From a physical standpoint, 2,2-dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)propan-1
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